tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
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Overview
Description
tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a complex organic compound that features a quinoline core, a cyclopropyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final steps often involve the formation of the hept-6-enoate moiety and the tert-butyl esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The double bond in the hept-6-enoate moiety can be reduced to a single bond.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bond would yield a saturated heptanoate.
Scientific Research Applications
tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific biological target. Generally, compounds with quinoline cores can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores.
Fluorophenyl compounds: Molecules featuring fluorophenyl groups.
Cyclopropyl-containing compounds: Structures with cyclopropyl groups.
Uniqueness
tert-Butyl (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C29H32FNO4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tert-butyl (E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m0/s1 |
InChI Key |
RCARMBIYAHBUHR-TYOAQRMGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
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